molecular formula C7H6F2O3S B13255815 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B13255815
M. Wt: 208.18 g/mol
InChI Key: ZKVVOIWXDIFCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O3S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated methoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as electrophiles for aromatic substitution reactions. Conditions typically involve mild temperatures and the presence of a suitable solvent .

Major Products

Major products formed from reactions with this compound include sulfonamides, sulfamates, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form irreversible bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents influences the compound’s reactivity and properties, making it valuable in specific synthetic and medicinal applications .

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

3-fluoro-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3

InChI Key

ZKVVOIWXDIFCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.